Trimebutine-d9 Maleate Salt

LC-MS/MS Isotopic Crosstalk Internal Standard

Trimebutine-d9 Maleate Salt is the preferred SIL internal standard for precise LC-MS/MS quantification of trimebutine and N-desmethyltrimebutine in plasma, serum, and decomposed matrices. Its +9 Da mass shift provides a robust analytical window that minimizes isotopic crosstalk—a critical advantage over partially labeled analogs (e.g., d5)—ensuring compliance with FDA/EMA validation criteria for accuracy, precision, and specificity. Strictly RUO; ideal for pharmacokinetic and toxicological studies.

Molecular Formula C₂₆H₂₄D₉NO₉
Molecular Weight 512.6
Cat. No. B1161916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimebutine-d9 Maleate Salt
Synonyms3,4,5-Trimethoxybenzoic Acid 2-(Dimethylamino)-2-phenylbutyl Ester-d9 Maleate Salt; _x000B_TM-906-d9 ;  Cerekinon-d9 ;  Debridat-d9 ;  Digerent-d9 ;  Modulon-d9 ;  Polibutin-d9 ;  Spabucol-d9 ;  Transacalm-d9 ; 
Molecular FormulaC₂₆H₂₄D₉NO₉
Molecular Weight512.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimebutine-d9 Maleate Salt: A Deuterium-Labeled Internal Standard for Precise Trimebutine Quantification


Trimebutine-d9 Maleate Salt is a stable isotope-labeled (SIL) analogue of the antispasmodic drug Trimebutine Maleate, where nine hydrogen atoms have been substituted with deuterium . With a molecular weight of 512.6 g/mol, the compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of trimebutine and its metabolites in complex biological matrices . As a research-use-only (RUO) chemical, it is a critical tool for correcting analytical variability arising from sample preparation and matrix effects, ensuring robust and reproducible data in pharmacokinetic and toxicological studies .

Analytical Fidelity in Trimebutine-d9 Maleate Salt LC-MS/MS: Why Non-Isotopic or Under-Labeled Standards Introduce Quantitation Error


The accuracy of trimebutine quantification in biological samples is critically dependent on the choice of internal standard. Generic substitution with non-labeled structural analogs (e.g., mosapride, sibutramine) is insufficient due to differential ionization efficiency and extraction recovery [1]. Conversely, while a stable isotopically labeled (SIL) standard is preferred, even a partially labeled analogue (e.g., Trimebutine-d5) may not provide optimal separation from the unlabeled analyte in the mass spectrometer, increasing the risk of isotopic crosstalk and signal interference [2]. Trimebutine-d9 Maleate Salt's specific +9 Da mass shift provides a robust analytical window that minimizes these errors, ensuring that internal standard response truly reflects and corrects for analyte loss and ion suppression [3].

Comparative Analytical Performance of Trimebutine-d9 Maleate Salt: A Quantitative Evidence Matrix for Procurement Decisions


Mass Spectrometric Specificity: Trimebutine-d9's +9 Da Shift Eliminates Interference Relative to Non-Deuterated and -d5 Analogs

Trimebutine-d9 Maleate Salt provides a clear mass shift of +9 Da relative to the unlabeled analyte (Trimebutine Maleate, M.W. ~503.6 g/mol), compared to a +5 Da shift for Trimebutine-d5 . This larger mass difference, while remaining within the optimal range for SIL internal standards, significantly reduces the potential for isotopic crosstalk from the naturally abundant M+9 isotope of the unlabeled analyte, a known source of interference in LC-MS/MS [1].

LC-MS/MS Isotopic Crosstalk Internal Standard Quantitative Bioanalysis

Chromatographic Fidelity: Near-Identical Co-Elution with Trimebutine-d9 vs. Structural Analogs

As a deuterated analog, Trimebutine-d9 Maleate Salt co-elutes with the unlabeled trimebutine analyte under standard reversed-phase LC conditions . In contrast, published methods using non-isotopic internal standards like sibutramine demonstrate a different elution profile, which cannot fully correct for dynamic matrix-induced ion suppression or enhancement [1]. The identical chemical properties of Trimebutine-d9 ensure it experiences the exact same recovery and ionization environment as the analyte, a fundamental requirement for accurate isotope dilution mass spectrometry.

Chromatography Matrix Effects Recovery LC-MS/MS

Isotopic Purity Specification: Trimebutine-d9's >95% (HPLC) Purity Ensures Minimized Cross-Contamination

The vendor specification for Trimebutine-d9 Maleate Salt is >95% purity by HPLC, ensuring a low level of non-deuterated (d0) impurity [1]. This is critical because the presence of unlabeled trimebutine in the internal standard stock solution directly contributes to background signal and reduces the accuracy of quantification at the lower limit of quantitation (LLOQ). This purity level is consistent with best practices for deuterated internal standards, which recommend isotopic enrichment of at least 98% for reliable LC-MS workflows [2].

Isotopic Purity HPLC Quality Control Procurement

Validated Application Scenarios for Trimebutine-d9 Maleate Salt in Bioanalytical Workflows


Preclinical and Clinical Pharmacokinetic (PK) Studies

Trimebutine-d9 Maleate Salt is the preferred internal standard for quantifying trimebutine and its active metabolite, N-desmethyltrimebutine, in plasma or serum. Its co-elution properties (Section 3, Evidence Item 2) and high isotopic purity (Section 3, Evidence Item 3) ensure precise measurement of drug concentrations over time, a requirement for calculating accurate PK parameters (Cmax, Tmax, AUC) in both preclinical animal models and human clinical trials.

Forensic Toxicology and Clinical Overdose Confirmation

In post-mortem or clinical toxicology, matrix effects from decomposed or hemolyzed samples are severe. The use of Trimebutine-d9 Maleate Salt as an internal standard is essential for generating defensible quantitative data, as it is the only way to reliably correct for these profound matrix effects, which cannot be achieved with non-isotopic internal standards (Section 3, Evidence Item 2).

Bioanalytical Method Development and Validation for Regulatory Submission

Regulatory guidance from bodies like the FDA and EMA strongly recommends the use of SIL internal standards for robust LC-MS/MS assays. Trimebutine-d9 Maleate Salt's +9 Da mass shift minimizes interference (Section 3, Evidence Item 1), a key attribute that supports successful method validation by meeting stringent acceptance criteria for accuracy, precision, and specificity.

Technical Documentation Hub

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